2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one
Overview
Description
2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Reactions and Molecular Transformations
- The compound is involved in complex chemical reactions such as aminomethylation and cyclization processes. For example, it undergoes cyclization with the formation of a tetrahydrotriazine ring when reacted with primary amines (S. M. Ramsh et al., 2006).
- It shows reactivity towards various chemical agents, leading to the formation of different derivatives with potential antimicrobial activities (Wagnat W. Wardkhan et al., 2008).
2. Antimicrobial Activities
- Synthesized derivatives of this compound demonstrate antimicrobial properties. For instance, certain derivatives show in vitro antimicrobial activity against bacteria and fungi, highlighting its potential in developing antimicrobial agents (S. Abdel‐Hafez, 2003).
3. Structural Analysis and Supramolecular Aggregation
- Research has been conducted on the structural modifications of derivatives of this compound, providing insights into their conformational features and intermolecular interaction patterns. These studies are crucial for understanding the chemical and physical properties of the compound (H. Nagarajaiah & N. Begum, 2014).
4. Synthesis of Novel Compounds
- The compound is used as a precursor in the synthesis of various novel compounds. This includes the creation of fused derivatives and exploration of different chemical pathways (Martina Žugelj et al., 2009).
5. Hydrogen-Bonding Networks
- Studies on derivatives of this compound have been conducted to understand their hydrogen-bonding networks. This research is significant for the development of new materials and drugs, as hydrogen bonding plays a crucial role in molecular interactions (D. Lynch et al., 2002).
Properties
IUPAC Name |
(5E)-2-(1,3-dihydroxypropan-2-ylimino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-20-11-4-2-9(3-5-11)6-12-13(19)16-14(21-12)15-10(7-17)8-18/h2-6,10,17-18H,7-8H2,1H3,(H,15,16,19)/b12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTVMTKFLBDZGX-WUXMJOGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NC(CO)CO)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC(CO)CO)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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